
Methyl 3-(morpholin-4-ylcarbonyl)benzoate
Overview
Description
Methyl 3-(morpholin-4-ylcarbonyl)benzoate is a chemical compound with the CAS Number: 6724-93-2 . It has a molecular weight of 249.27 and its IUPAC name is methyl 3- (4-morpholinylcarbonyl)benzoate . The compound is used in diverse scientific research due to its versatile nature.
Molecular Structure Analysis
The InChI code for Methyl 3-(morpholin-4-ylcarbonyl)benzoate is 1S/C13H15NO4/c1-17-13(16)11-4-2-3-10(9-11)12(15)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 . This indicates that the molecule consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Methyl 3-(morpholin-4-ylcarbonyl)benzoate has a molecular weight of 249.27 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches and Physicochemical Properties
A range of morpholinium salts, including those related to Methyl 3-(morpholin-4-ylcarbonyl)benzoate, have been synthesized, showcasing the diverse physicochemical properties these compounds can exhibit. These salts demonstrate moderate to low toxicity and exhibit varying degrees of solubility and reactivity based on their anionic counterparts, highlighting their potential as versatile solvents for biomass and other applications (Pernak et al., 2011).
Structural Analysis
Detailed structural analysis of related compounds, such as 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been conducted. These studies provide insight into the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the reactivity and potential applications of these molecules (Franklin et al., 2011).
Potential Applications
Biodegradability and Toxicity Studies
The biodegradability and toxicity of morpholinium-based compounds have been assessed, providing essential data for their safe and sustainable use in various applications. These studies are foundational for developing new materials and chemicals that are environmentally friendly (Pernak et al., 2011).
Glucosidase Inhibitors and Antioxidant Activity
Some derivatives have been explored for their in vitro antioxidant activities and as glucosidase inhibitors. This research opens avenues for the development of compounds with potential therapeutic applications, focusing on metabolic disorders and oxidative stress (Özil et al., 2018).
Photoinitiation Efficiency in UV-curable Coatings
Copolymers bearing morpholine moieties have been evaluated as photoinitiators for ultraviolet-curable coatings. These studies suggest that incorporating morpholine into copolymers can enhance the photoinitiation efficiency, indicating potential industrial applications in coatings and printing technologies (Angiolini et al., 1997).
Quantum Chemical Calculations and Spectroscopy
Quantum chemical calculations and spectroscopic studies on morpholine derivatives contribute to a deeper understanding of their electronic structures and reactivities. This information is crucial for designing new molecules with specific properties for targeted applications (Parlak et al., 2011).
properties
IUPAC Name |
methyl 3-(morpholine-4-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-4-2-3-10(9-11)12(15)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDHMDRHBBIVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2685845.png)
![3'-(3-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2685846.png)
![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)
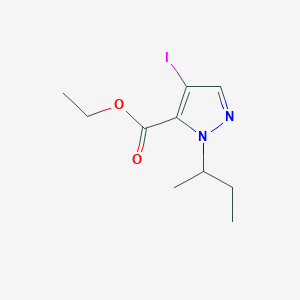
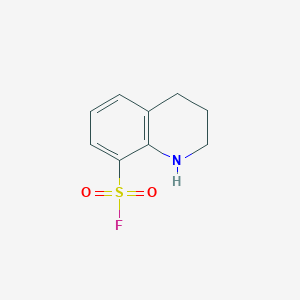
![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2685851.png)
![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-cyclohex-3-en-1-ylacetamide](/img/structure/B2685852.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)
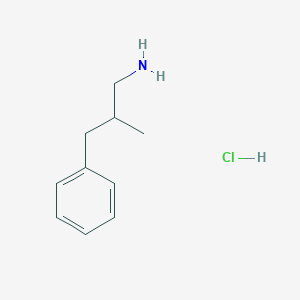
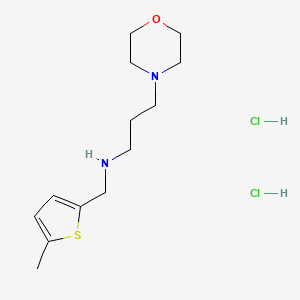
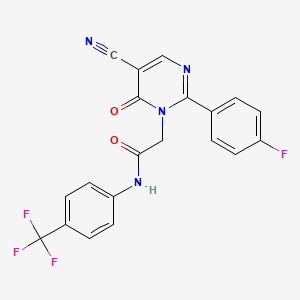
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2685860.png)
![(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol](/img/structure/B2685863.png)
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2685867.png)